molecular formula C13H16N6O3 B11545198 Benzaldehyde, 4-acetoxy-3-methoxy-, (4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazone

Benzaldehyde, 4-acetoxy-3-methoxy-, (4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazone

Cat. No.: B11545198
M. Wt: 304.30 g/mol
InChI Key: ZZAYPTAYVWOHSR-VIZOYTHASA-N
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Description

4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of amino and methoxy groups further enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using an amine donor under basic conditions.

    Methoxy Group Addition: The methoxy group is typically added through an etherification reaction using methanol and an acid catalyst.

    Final Assembly: The final compound is assembled through a condensation reaction between the triazole derivative and the phenyl acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of triazole oxides or phenolic derivatives.

    Reduction: Formation of reduced triazole derivatives or amines.

    Substitution: Formation of various substituted triazole or phenyl derivatives.

Scientific Research Applications

4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the phenyl acetate moiety.

    2-Methoxyphenyl acetate: Contains the phenyl acetate group but lacks the triazole ring.

    Hydrazinylidene derivatives: Similar hydrazine-based compounds with different substituents.

Uniqueness

4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its combination of a triazole ring, amino group, and methoxyphenyl acetate moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N6O3

Molecular Weight

304.30 g/mol

IUPAC Name

[4-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C13H16N6O3/c1-8-16-18-13(19(8)14)17-15-7-10-4-5-11(22-9(2)20)12(6-10)21-3/h4-7H,14H2,1-3H3,(H,17,18)/b15-7+

InChI Key

ZZAYPTAYVWOHSR-VIZOYTHASA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

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